molecular formula C7H5IN2O B127809 5-Iodo-1H-indazol-3-ol CAS No. 141122-62-5

5-Iodo-1H-indazol-3-ol

Cat. No.: B127809
CAS No.: 141122-62-5
M. Wt: 260.03 g/mol
InChI Key: VPUMHNMIQKJAHK-UHFFFAOYSA-N
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Description

5-Iodo-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of an iodine atom at the 5th position and a hydroxyl group at the 3rd position makes this compound a unique and interesting compound for various scientific research applications.

Chemical Reactions Analysis

5-Iodo-1H-indazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Iodo-1H-indazol-3-ol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

5-Iodo-1H-indazol-3-ol can be compared with other indazole derivatives, such as:

    1H-indazole: Lacks the iodine and hydroxyl groups, making it less reactive in certain chemical reactions.

    2H-indazole: Has a different tautomeric form, which affects its stability and reactivity.

    5-Bromo-1H-indazol-3-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

The presence of the iodine atom and hydroxyl group in this compound makes it unique and provides specific properties that are not found in other similar compounds.

Properties

IUPAC Name

5-iodo-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUMHNMIQKJAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646298
Record name 5-Iodo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141122-62-5
Record name 5-Iodo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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